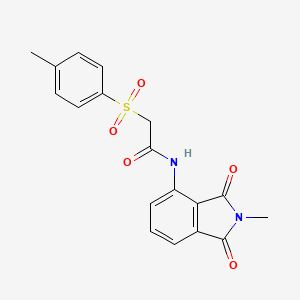

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a derivative of isoindoline-1,3-dione (phthalimide) with a 2-methyl substituent on the isoindolinone ring and a tosylacetamide group at the 4-position. The core structure consists of a bicyclic isoindolinone system, where the 1,3-dione moieties confer electron-withdrawing properties, influencing reactivity and intermolecular interactions. The tosyl (p-toluenesulfonyl) group introduces a bulky, sulfonamide-functionalized side chain, which may enhance steric hindrance and modify solubility or binding affinities compared to simpler acetylated analogs like N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 2307-02-0, C₁₁H₁₀N₂O₃) . This compound is likely utilized in medicinal or polymer chemistry, given the prevalence of phthalimide derivatives in drug design (e.g., thalidomide analogs) and high-performance polymers .

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-11-6-8-12(9-7-11)26(24,25)10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXKUPBPDGZGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide typically involves the reaction of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, differing in substituents and functional groups:

Key Differences and Implications

Substituent Effects on Reactivity: The tosylacetamide group in the target compound introduces a sulfonamide linkage, which is more polar and hydrogen-bond-capable than the acetyl group in N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide. This may enhance solubility in polar solvents or interaction with biological targets . Compared to 3-chloro-N-phenyl-phthalimide, the absence of a chloro substituent and the presence of a methyl group on the isoindolinone ring could reduce electrophilicity, altering polymerization behavior or toxicity profiles .

Biological Activity :

- Compounds like CF2 and CF3 () incorporate sulfamoyl and heterocyclic moieties (isoxazole, thiazole), which are common in antimicrobial agents. The target compound’s tosyl group may similarly enable sulfonamide-mediated enzyme inhibition, though specific activity data are unavailable .

Crystallographic and Hydrogen-Bonding Patterns :

- Phthalimide derivatives often exhibit predictable hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize crystal packing. The bulky tosyl group in the target compound may disrupt these patterns compared to simpler analogs, as seen in Etter’s graph-set analysis .

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide monomers, whereas the target compound’s tosylacetamide group may render it more suitable for peptide coupling or PROTAC (proteolysis-targeting chimera) synthesis due to its bifunctional reactivity .

Research Findings and Limitations

- Comparative assays (e.g., enzyme inhibition) are needed.

- Synthetic Challenges : Introducing the tosyl group may require stringent anhydrous conditions to avoid hydrolysis, a common issue with sulfonamide derivatives .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique isoindoline core with a tosylacetamide moiety, which contributes to its biological properties. The presence of the dioxo group is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Preliminary studies suggest that this compound has significant cytotoxic effects against various cancer cell lines.

- Antibacterial Activity : The compound shows promise as an antibacterial agent, effective against several strains of bacteria.

Cytotoxicity Studies

Cytotoxicity was evaluated using standard assays to determine the IC50 values across different cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | <0.125 | |

| MCF-7 (Breast Cancer) | 0.068 | |

| A549 (Lung Cancer) | 1.62 | |

| PC3 (Prostate Cancer) | 4.24 |

These findings indicate that this compound is particularly potent against HeLa and MCF-7 cell lines.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has been tested for antibacterial activity. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 25 |

The compound demonstrated significant antibacterial effects, particularly against Pseudomonas aeruginosa.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary hypotheses suggest:

- Inhibition of DNA Synthesis : The structural similarity to known inhibitors suggests potential interference with nucleic acid synthesis.

- Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound in various contexts:

- Case Study 1 : A study on the efficacy of this compound in combination with existing chemotherapy agents showed enhanced cytotoxic effects in resistant cancer cell lines.

- Case Study 2 : Research involving animal models indicated that the compound significantly reduced tumor size when administered alongside conventional treatments.

Q & A

Q. What are the standard synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the isoindolinone core. First, the isoindolinone moiety is formed via cyclization of substituted phthalic anhydride derivatives with methylamine under acidic conditions. The tosylacetamide group is introduced via nucleophilic acyl substitution using tosyl chloride or activated tosyl derivatives. Purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR (1H/13C): Assigns protons and carbons, confirming the isoindolinone ring (e.g., carbonyl signals at δ ~170 ppm) and tosyl group (aromatic protons at δ 7.6–7.8 ppm).

- IR Spectroscopy: Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₂O₅S: 385.0856) .

Q. What are the primary solubility and stability considerations for handling this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Stability tests under ambient conditions (25°C, 60% RH) show no degradation over 30 days when stored in amber vials with desiccants. Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the tosylation step?

Low yields often arise from steric hindrance at the isoindolinone’s 4-position. Strategies include:

- Using DMAP as a catalyst to enhance acyl transfer efficiency.

- Conducting reactions at 0–5°C to suppress side reactions (e.g., over-tosylation).

- Employing Schlenk techniques to exclude moisture, which can hydrolyze the tosyl chloride intermediate .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

The compound’s flexible tosylacetamide side chain can lead to disorder in crystal lattices. Solutions include:

- Low-temperature crystallography (100 K) to reduce thermal motion.

- SHELXL refinement with anisotropic displacement parameters for non-H atoms.

- ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the acetamide group) .

Q. How do structural modifications influence bioactivity, and what contradictions exist in reported data?

- Activity: Substituting the tosyl group with electron-withdrawing groups (e.g., nitro) enhances α-glucosidase inhibition (IC₅₀ ~12 µM vs. ~45 µM for the parent compound).

- Contradictions: Some studies report antiproliferative activity against MCF-7 cells (IC₅₀ ~8 µM), while others show no effect, possibly due to assay variability (e.g., serum concentration in media). Validate via dose-response curves across multiple cell lines .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular Docking (AutoDock Vina): Models binding to α-glucosidase (PDB: 2ZE0), identifying key interactions (e.g., hydrogen bonds between the tosyl sulfone and Arg439).

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting conformational flexibility in the isoindolinone ring .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isoindolinone formation | Phthalic anhydride, MeNH₂, H₂SO₄, 110°C | 78 | 92 |

| Tosylation | Tosyl chloride, pyridine, 0°C | 65 | 95 |

Q. Table 2: Comparative Bioactivity Data

| Derivative | α-Glucosidase IC₅₀ (µM) | Anticancer IC₅₀ (MCF-7, µM) |

|---|---|---|

| Parent compound | 45 | 8 |

| 4-Nitro-tosyl analog | 12 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.